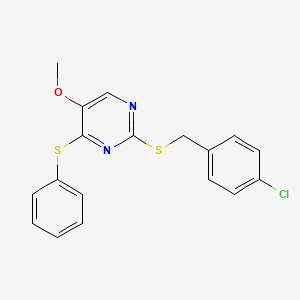
2-((4-Chlorobenzyl)sulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorobenzyl)sulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl methyl ether is a useful research compound. Its molecular formula is C18H15ClN2OS2 and its molecular weight is 374.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-Chlorobenzyl)sulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl methyl ether (CAS No. 338423-06-6) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity, and structure-activity relationships (SAR).
- Molecular Formula : C18H15ClN2OS2
- Molecular Weight : 374.91 g/mol
- Boiling Point : 522.9 ± 50.0 °C (predicted)
- Density : 1.37 ± 0.1 g/cm³ (predicted)
- pKa : 1.23 ± 0.49 (predicted) .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, particularly in antiviral and anticancer domains. The following sections detail specific findings related to the biological activity of this compound.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including those similar to the target compound. Notably, compounds with structural similarities have shown efficacy against various viruses:
- Mechanism of Action : The compound may inhibit viral replication by targeting viral enzymes or disrupting viral entry into host cells.
- Case Study Findings :
- A study demonstrated that pyrimidine derivatives exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) ranging from low micromolar to nanomolar levels .
- Another research indicated that structural modifications could enhance the affinity towards viral proteins, suggesting that substituents like chlorobenzyl and phenyl sulfanyl groups may contribute positively to the antiviral profile .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated in several cell lines:
- Cell Lines Tested : Human liver cancer cells (HepG2), cervical cancer cells (HeLa), and normal human fibroblasts.
- Results :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chlorobenzyl | Enhances antiviral activity | |
| Phenyl sulfanyl | Increases cytotoxicity in cancer cells | |
| Methyl ether group | Modulates solubility and bioavailability |
The presence of electron-withdrawing groups such as chlorine can increase the electrophilicity of the compound, potentially enhancing its interaction with biological targets.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-phenylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c1-22-16-11-20-18(23-12-13-7-9-14(19)10-8-13)21-17(16)24-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINMMRDETTZBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC=C2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













